molecular formula C12H6Cl2F2N4 B8300080 4,6-Dichloro-2-(2-difluoromethylbenzimidazol-1-yl)pyrimidine

4,6-Dichloro-2-(2-difluoromethylbenzimidazol-1-yl)pyrimidine

Cat. No.: B8300080
M. Wt: 315.10 g/mol
InChI Key: GDTMVEYLMNKGAZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2-difluoromethylbenzimidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H6Cl2F2N4 and its molecular weight is 315.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6Cl2F2N4

Molecular Weight

315.10 g/mol

IUPAC Name

1-(4,6-dichloropyrimidin-2-yl)-2-(difluoromethyl)benzimidazole

InChI

InChI=1S/C12H6Cl2F2N4/c13-8-5-9(14)19-12(18-8)20-7-4-2-1-3-6(7)17-11(20)10(15)16/h1-5,10H

InChI Key

GDTMVEYLMNKGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC(=CC(=N3)Cl)Cl)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.84 g (5 mmol) of 2-difluoromethylbenzimidazole dissolved in DMF (25 ml) was added and reacted with 60% sodium hydride (0.24 g, 6 mmol) at room temperature for 30 minutes. This suspension was added to a solution of 2,4,6-trichloropyrimidine (0.92 g, 5 mmol) dissolved in DMF (25 ml) and stirred at room temperature for 1.5 hours. The reaction solution was poured into water and the resulting precipitates were recrystallized from methanol to obtain 0.98 g (yield: 62%) of 4,6-dichloro-2-(2-difluoromethylbenzimidazol-1-yl)pyrimidine. (2) 0.32 g (1.0 mmol) of 4,6-dichloro-2-(2-difluoro-methylbenzimidazol-1-yl)pyrimidine, 0.16 g (1.0 mmol) of cis-2,3-dimethylmorpholine hydrochloride and 0.3 g (2.2 mmol) of anhydrous potassium carbonate were added to DMF (10 ml) and stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The separated organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography to obtain 0.33 g (yield: 84%) of 4-chloro-2-(2-difluoro-methylbenzimidazol-1-yl)-6-(cis-2,3-dimethylmorpholino)-pyrimidine. (3) 0.33 g (0.8 mmol) of the obtained 4-chloro-2-(2-difluoromethylbenzimidazol-1-yl)-6-(cis-2,3-dimethyl-morpholino)pyrimidine dissolved in morpholine (0.70 g, 8.0 mmol) was stirred at 70° C. for 1 hour. The solvent was removed under the reduced pressure from the reaction mixture and the residue was purified by silica gel column chromatography to obtain 0.326 g (yield: 90%) of the titled compound as colorless crystals.
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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